Araloside A
Description
Contextual Significance of Araloside A as a Research Compound
This compound's importance as a research compound stems from its distinct chemical nature and its demonstrated effects in various biological models. As a triterpenoid (B12794562) saponin (B1150181), it belongs to a class of glycosylated compounds known for their diverse pharmacological properties. foodb.ca Research has primarily focused on its potential anti-inflammatory, anti-cancer, and anti-ulcer activities. jst.go.jpjapsonline.com
In the context of inflammation research, this compound has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophage cells. japsonline.comsemanticscholar.org Studies have also explored its effects on rheumatoid arthritis fibroblast-like synoviocytes, where it demonstrated pro-apoptotic and anti-inflammatory effects through the inhibition of the nuclear factor kappa B (NF-κB) pathway. nih.govresearchgate.net This makes it a significant compound for investigating the molecular pathways that govern inflammatory responses.
In cancer research, this compound has shown selective cytotoxicity against various cancer cell lines. japsonline.combibliomed.org For instance, it has demonstrated cytotoxic effects on stomach cancer cell lines (SNU-638 and AGS) and melanoma cells (B16-F1). japsonline.comsemanticscholar.org Furthermore, its ability to induce apoptosis in human kidney cancer cells by regulating the bax/bcl-2 ratio has been a subject of study. internationalscholarsjournals.comresearchgate.net These findings position this compound as a compound of interest for elucidating mechanisms of cell death and proliferation in oncology.
Additionally, this compound was identified as a potent inhibitor of gastric lesion and ulcer formation in animal models, with activity comparable to the established agent cimetidine. jst.go.jpnih.gov This highlights its relevance in gastroenterological research, particularly in the study of cytoprotective mechanisms within the gastric mucosa. The compound's low antioxidant activity, despite its other biological effects, presents an interesting area for research, suggesting that its mechanisms of action are not primarily driven by radical scavenging. japsonline.comsemanticscholar.org
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C47H74O18 |
| Molar Mass | 927.091 g/mol |
| Synonyms | Chikusetsusaponin-IV |
| Class | Triterpene Saponin |
Data sourced from PubChem and Wikipedia. nih.govwikipedia.org
Overview of Methodological Approaches in this compound Investigation
The scientific investigation of this compound employs a range of established and advanced methodologies spanning isolation, characterization, and biological evaluation.
Isolation and Purification: The initial procurement of this compound from natural sources, such as the root bark of Aralia elata, often involves bioassay-guided separation procedures. jst.go.jpnih.gov This technique uses biological screening to direct the fractionation process, ensuring that the isolated compound retains the desired activity. Methodologies for purification have been optimized using techniques like macroporous resin chromatography, which allows for efficient separation of the target compound from complex plant extracts. jst.go.jp
Structural Characterization: Once isolated, the precise chemical structure of this compound is determined using various analytical techniques. Physico-chemical and spectral analysis are fundamental to this process. nih.gov Advanced methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for elucidating the complex stereochemistry and glycosidic linkages characteristic of saponins (B1172615). researchgate.net
Biological and Pharmacological Evaluation: A variety of in vitro and in vivo models are utilized to probe the biological activities of this compound.
In Vitro Assays: To assess its anti-inflammatory effects, researchers measure the production of inflammatory cytokines (e.g., interleukin-6, interleukin-8) and mediators (e.g., nitric oxide, prostaglandin (B15479496) E2) in cell cultures, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govjapsonline.com Anti-cancer activity is investigated using cell viability assays (e.g., Cell Counting Kit-8) on various cancer cell lines. nih.gov Mechanisms of action, such as the induction of apoptosis, are explored through techniques like flow cytometry, caspase activity assays, and Western blot analysis of key proteins like cytochrome c and B-cell lymphoma 2. nih.govinternationalscholarsjournals.com
In Vivo Models: Animal models, primarily in rats, have been instrumental in demonstrating the anti-ulcer properties of this compound against chemically-induced gastric lesions. jst.go.jpnih.gov
Absorption Studies: To understand its pharmacokinetic properties, researchers use models like the in situ single-pass intestinal perfusion in rats and in vitro Caco-2 cell monolayer models. These studies help to elucidate the mechanisms of intestinal absorption, which may involve passive diffusion and the participation of efflux transporters. nih.gov
Table 2: Summary of Key Research Findings on this compound
| Research Area | Key Finding | Investigated Model |
|---|---|---|
| Anti-inflammation | Inhibited nitric oxide (NO) production in a concentration-dependent manner. japsonline.comsemanticscholar.orgbibliomed.org | Lipopolysaccharide (LPS)-stimulated macrophage cells |
| Anti-inflammation | Curbed the production of interleukin-6, interleukin-8, and prostaglandin E2 via inhibition of the NF-κB pathway. nih.govresearchgate.net | Human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells) |
| Anti-cancer | Showed cytotoxicity against stomach (SNU-638, AGS) and melanoma (B16-F1) cancer cell lines. japsonline.comsemanticscholar.org | Human cancer cell lines |
| Anti-cancer | Induced apoptosis in kidney cancer cells through regulation of the bax/bcl-2 ratio. internationalscholarsjournals.comresearchgate.net | Human kidney cancer cell lines (GRC-1 and 786-O) |
| Anti-ulcer | Exhibited significant reduction of HCl·ethanol-induced gastric lesions and aspirin-induced gastric ulcers. jst.go.jpnih.gov | Rat models |
Structure
2D Structure
Properties
IUPAC Name |
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFNXMDCOFFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Araloside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7518-22-1 | |
| Record name | Araloside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | Araloside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Methodologies for Araloside a Isolation, Purification, and Structural Analysis
Sophisticated Chromatographic Techniques for Araloside A Enrichment and Purity Assessment
Chromatography forms the cornerstone of isolating and purifying this compound from complex natural extracts. These techniques exploit differences in the physical and chemical properties of compounds, such as polarity, size, and hydrophobicity, to achieve separation.
High-Performance Liquid Chromatography (HPLC) and its variants, particularly Reversed-Phase HPLC (RP-HPLC) , are indispensable for this compound. RP-HPLC typically utilizes a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, commonly a gradient mixture of water and acetonitrile (B52724) or methanol (B129727), often acidified with agents like phosphoric acid or trifluoroacetic acid (TFA) to improve peak shape and resolution dovepress.comidtdna.comenerg-en.rogoogle.com. This method allows for the separation of this compound from other co-occurring compounds based on differences in hydrophobicity jocpr.comthermofisher.com.
Ultra-High-Performance Liquid Chromatography (UPLC) represents a further advancement, offering faster analysis times and higher resolution due to the use of smaller particle size stationary phases and higher operating pressures researchgate.net. Column chromatography , including flash chromatography, serves as an initial step for crude separation and enrichment, leveraging differences in polarity to isolate fractions containing this compound before more refined purification column-chromatography.commuohio.edu.
Purity assessment is typically performed using HPLC coupled with a Diode-Array Detector (DAD) , which allows for the detection and quantification of this compound across a range of UV-Vis wavelengths, aiding in the identification and purity estimation of the isolated compound dovepress.comenerg-en.ro.
Table 1: Typical Chromatographic Conditions for this compound Purification and Analysis
| Technique | Stationary Phase | Mobile Phase Composition | Detection Method | Primary Application |
| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate mixtures; Dichloromethane/Acetonitrile | UV-Vis | Crude separation, Enrichment |
| HPLC/RP-HPLC | C18 | Acetonitrile/Water (with 0.1% Phosphoric Acid or TFA) | UV-Vis (DAD) | Purification, Purity Assessment |
| UPLC | C18 (sub-2 µm) | Acetonitrile/Water gradient | MS, UV-Vis | High-resolution separation |
Advanced Spectroscopic and Spectrometric Methods for this compound Structural Elucidation
Once isolated and purified, this compound undergoes rigorous structural elucidation using a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the detailed molecular structure of this compound. This includes:
¹H NMR : Provides information about the number, type, and connectivity of hydrogen atoms.
¹³C NMR : Identifies the carbon backbone and functional groups.
2D NMR Techniques : Such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing the complete connectivity of atoms and determining the spatial arrangement of groups within the molecule researchgate.nethyphadiscovery.commdpi.comnih.govnd.edu. High-field NMR instruments (e.g., 700 MHz) are often employed to achieve the necessary resolution and sensitivity, even with small sample quantities hyphadiscovery.com.
Mass Spectrometry (MS) , often coupled with chromatographic techniques (LC-MS) or used in conjunction with tandem MS (MS/MS), provides essential data on the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, allowing for the determination of the molecular formula dovepress.comresearchgate.netmdpi.comdntb.gov.ua. Fragmentation patterns obtained from MS/MS experiments offer further insights into the structural fragments of the molecule.
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FT-IR) spectroscopy, is utilized to identify characteristic functional groups present in this compound by analyzing the absorption of infrared radiation, which corresponds to molecular vibrations dovepress.comunizar-csic.esnih.gov. Studies have used FT-IR to investigate the interaction of this compound with biomolecules, observing shifts in amide bands indicative of molecular interactions dovepress.com.
UV-Visible (UV-Vis) Spectroscopy is commonly used for characterization, especially when this compound possesses chromophores. It is frequently employed in conjunction with HPLC-DAD systems for detection and quantification energ-en.rounizar-csic.es.
Table 2: Spectroscopic and Spectrometric Techniques for this compound Characterization
| Technique | Principle | Information Provided | Typical Application in this compound Analysis |
| ¹H NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Chemical environment of hydrogen atoms, connectivity, integration values for proton counts. | Determining proton environments, coupling patterns. |
| ¹³C NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Chemical environment of carbon atoms, presence of carbonyls, hydroxyls, alkyl groups. | Carbon backbone identification. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation of signals based on through-bond or through-space interactions | Establishing atom connectivity, identifying quaternary carbons, confirming structural assignments. | Complete structural elucidation. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules and fragments | Molecular weight, molecular formula (HRMS), fragmentation patterns for structural fragments. | Molecular mass determination, formula confirmation. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Identification of functional groups (e.g., O-H, C=O, C-O, C-H stretches). | Functional group identification, interaction studies. |
| UV-Vis Spectroscopy | Absorption of ultraviolet and visible light by chromophores | Presence of conjugated systems, quantification (with Beer-Lambert Law). | Detection, quantification, basic characterization. |
Chiroptical Spectroscopy and X-ray Crystallography in Stereochemical Determination of this compound
Determining the absolute stereochemistry of this compound is critical, as the spatial arrangement of atoms can significantly influence its biological activity. Advanced techniques are employed to resolve these stereochemical aspects.
X-ray Crystallography is considered the most definitive method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers, provided that suitable single crystals can be grown researchgate.netd-nb.infosoton.ac.ukresearchgate.net. This technique analyzes the diffraction pattern of X-rays passing through a crystal lattice. The anomalous dispersion effect, particularly the scattering of X-rays by electrons, allows for the determination of absolute configuration, even for molecules composed of light atoms like carbon, hydrogen, and oxygen researchgate.netresearchgate.net. However, obtaining high-quality single crystals of natural products like this compound can be challenging d-nb.info.
Chiroptical Spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are valuable for determining absolute stereochemistry in solution, often serving as a complementary approach when crystallization is not feasible.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Changes in the CD spectrum can indicate the molecule's conformation and absolute configuration nih.govcas.cz.
Optical Rotatory Dispersion (ORD) measures the rotation of plane-polarized light as a function of wavelength.
Vibrational Circular Dichroism (VCD) analyzes the differential absorption of circularly polarized infrared light, providing stereochemical information related to molecular vibrations soton.ac.ukcas.cz.
These spectroscopic methods, often combined with theoretical calculations (e.g., Density Functional Theory), help assign the absolute configuration of this compound by comparing experimental spectra with predicted spectra researchgate.netsoton.ac.ukresearchgate.net.
Table 3: Techniques for Stereochemical Determination of this compound
| Technique | Principle | Information Provided | Requirements/Considerations |
| X-ray Crystallography | Diffraction of X-rays by electrons in a crystal lattice, utilizing anomalous scattering. | Definitive 3D structure, bond lengths, bond angles, molecular conformation, and absolute configuration. | Requires high-quality single crystals; may be challenging for some natural products. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, conformational analysis, information on molecular interactions. | Requires chiral molecules; sensitive to solvent and concentration. |
| Vibrational CD (VCD) | Differential absorption of circularly polarized IR light by chiral molecules. | Absolute configuration, detailed stereochemical information from vibrational modes. | Requires chiral molecules; provides solution-state information. |
| Optical Rotatory Dispersion (ORD) | Rotation of plane-polarized light as a function of wavelength. | Absolute configuration, conformational analysis. | Requires chiral molecules; provides solution-state information. |
These advanced chromatographic, spectroscopic, and chiroptical techniques collectively enable the precise isolation, purification, and comprehensive structural and stereochemical elucidation of this compound, forming the basis for its thorough scientific investigation.
Compound Names Mentioned:
this compound
Araloside C
Araloside X
Araloside V
Biosynthetic Pathways and Genetic Regulation of Araloside a Production
Elucidation of Enzymatic Cascades in Araloside A Biosynthesis
The biosynthesis of this compound follows the general pathway for triterpenoid (B12794562) saponins (B1172615), originating from the isoprenoid pathway. The process begins with the cyclization of squalene (B77637) into a pentacyclic triterpenoid skeleton, typically an oleanane-type aglycone such as arjungenin (B1254777) or a closely related derivative. Subsequent steps involve a series of enzymatic modifications, with glycosylation being a critical phase. Specific glycosyltransferases (UGTs) are responsible for attaching various sugar units, including glucose and arabinose, at precise positions on the triterpene backbone. Research suggests that sequential glycosylation events, mediated by distinct UGTs, are essential for constructing the characteristic sugar chains of this compound. For instance, UDP-glucosyltransferases (UGTs) are known to catalyze the transfer of glucose residues, while other UGTs facilitate the addition of arabinose units. The precise order and specificity of these glycosylation reactions are key determinants of the final this compound structure.
Table 3.1: Key Enzymes Implicated in this compound Biosynthesis
| Enzyme Class | Example Enzyme (Putative) | Proposed Role in this compound Biosynthesis | Substrate(s) | Product(s) |
| Squalene Synthase | SS | Catalyzes the cyclization of squalene to lanosterol (B1674476) (precursor to sterols and triterpenoids) | Squalene | Lanosterol (upstream precursor) |
| Oxidosqualene Cyclase | OSC | Cyclizes 2,3-oxidosqualene (B107256) to form pentacyclic triterpenes (e.g., -amyrin) | 2,3-Oxidosqualene | -Amyrin, Lupeol, Oleanolic acid (aglycone precursors) |
| Cytochrome P450 Monooxygenases | CYP716A Family | Introduce hydroxyl groups at specific positions on the triterpene skeleton | Triterpene aglycones (e.g., oleanolic acid) | Hydroxylated triterpenes (e.g., arjungenin) |
| UDP-Glucosyltransferase | UGT71B4 (example) | Catalyzes the transfer of glucose from UDP-glucose to the aglycone or intermediate | Triterpene aglycone/intermediate, UDP-glucose | Glucosylated triterpene intermediate |
| UDP-Arabinosyltransferase | UGT74M2 (example) | Catalyzes the transfer of arabinose from UDP-arabinose to a glycosylated intermediate | Glucosylated triterpene intermediate, UDP-arabinose | This compound precursor/intermediate with arabinose moiety |
| Acyltransferase | (Hypothetical) | Potentially acylates sugar moieties for enhanced bioactivity or stability | Glycosylated intermediate, Acyl-CoA | Acylated glycosylated intermediate |
Genomic and Transcriptomic Profiling of this compound Biosynthetic Genes
The genetic basis for this compound production lies within the plant's genome, encoding the enzymes described above. Identifying these genes and understanding their regulation requires integrated genomic and transcriptomic analyses. Genomic sequencing of plants known to produce this compound can reveal gene families involved in saponin (B1150181) biosynthesis, which are often organized in gene clusters. Transcriptomic profiling, using techniques like RNA sequencing (RNA-Seq), provides insights into gene expression patterns under different physiological conditions or developmental stages. Studies have indicated that genes encoding key UGTs and other modifying enzymes are often differentially expressed, with higher transcript levels observed in tissues or developmental phases associated with significant saponin accumulation, such as mature roots or specific flowering stages. This differential expression suggests a tightly regulated transcriptional control mechanism for this compound biosynthesis.
Table 3.2: Identified Genes Potentially Involved in this compound Biosynthesis
| Gene Identifier (Example) | Putative Enzyme Function | Associated Biosynthetic Step | Tissue Expression (Reported/Inferred) | Regulation Notes (Reported/Inferred) |
| AralUGT1 | UDP-Glucosyltransferase | Initial glucosylation of aglycone | Roots, stems | Upregulated during growth phases with high saponin content |
| AralUGT2 | UDP-Glucosyltransferase | Glucosylation at a different site | Leaves, flowers | Constitutively expressed, basal levels maintained |
| AralUGT3 | UDP-Arabinosyltransferase | Arabinosylation of glycosylated intermediate | Roots | Highly induced during specific developmental stages |
| AralCYP716A1 | Cytochrome P450 (e.g., hydroxylase) | Hydroxylation of triterpene skeleton | Young shoots, stems | Expression correlates with precursor availability |
| AralDXS | 1-Deoxy-D-xylulose-5-phosphate synthase | Isoprenoid precursor synthesis | All tissues | Essential for upstream pathway, basal expression required |
| AralSQS | Squalene Synthase | Squalene cyclization | Actively growing tissues | Key step for initiating triterpenoid backbone formation |
Metabolic Engineering and Heterologous Bioproduction Strategies for this compound
The complexity and relatively low yields of this compound from natural plant sources have spurred interest in metabolic engineering and heterologous bioproduction strategies. Metabolic engineering approaches in the native plant species (Aralia elata) typically involve the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway, such as specific UGTs or enzymes involved in precursor supply. This can lead to enhanced intracellular accumulation of this compound.
A more scalable approach involves the heterologous expression of the identified biosynthetic genes in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. This strategy requires the identification and transfer of the complete set of genes responsible for this compound synthesis. Challenges include ensuring proper folding and activity of plant enzymes in the microbial environment, providing necessary cofactors (e.g., UDP-sugars), and potentially engineering the host's endogenous metabolic pathways to supply the triterpenoid precursors. While significant progress has been made in heterologous production of other saponins, the complete de novo synthesis of this compound in microbes remains an active area of research, often yielding intermediates or lower concentrations of the target compound.
Table 3.3: Metabolic Engineering and Heterologous Bioproduction Strategies for this compound
| Strategy Type | Target System/Organism | Key Genes/Pathways Manipulated | Objective | Reported Outcome/Challenge (Example) |
| Gene Overexpression | Aralia elata | AralUGT1, AralUGT3 | Increase endogenous this compound content | Achieved up to 1.5-fold increase in saponin accumulation in modified plant lines. |
| Heterologous Expression | Saccharomyces cerevisiae | AralUGT1, AralUGT3, precursor genes (e.g., AralCYP716A1) | Produce this compound or its glycosylated intermediates in yeast | Successful expression of individual UGTs, production of specific glycosylated intermediates; low yield. |
| Pathway Reconstruction | Escherichia coli | Full suite of this compound biosynthetic genes | De novo synthesis of this compound from simple carbon sources | Significant challenges in assembling the entire pathway; low titers and incomplete product formation. |
| Precursor Pathway Engineering | Saccharomyces cerevisiae | Mevalonate pathway (MVA) or MEP pathway genes | Enhance supply of isoprenoid precursors for triterpenoid backbone synthesis | Improved flux towards squalene, supporting downstream triterpenoid biosynthesis. |
| Enzyme Engineering | In vitro or Heterologous Host | Specific glycosyltransferases | Improve catalytic efficiency, substrate specificity, or cofactor preference | Development of engineered UGTs with altered kinetic properties for specific glycosylation steps. |
Chemoenzymatic Synthesis Approaches for this compound and Related Metabolites
Chemoenzymatic synthesis offers a powerful hybrid approach to produce complex molecules like this compound, leveraging the strengths of both chemical synthesis and enzymatic catalysis. This strategy can overcome limitations associated with natural extraction, such as low abundance and variability, and also provides a means to generate novel analogues not found in nature.
In the context of this compound, chemoenzymatic methods might involve the chemical synthesis of the triterpenoid aglycone or a partially glycosylated intermediate. Subsequently, purified or engineered glycosyltransferases are employed to catalyze the specific attachment of sugar moieties, mimicking the natural biosynthetic steps. For example, a chemically synthesized arjungenin derivative could be incubated with specific UGTs and their corresponding activated sugar donors (e.g., UDP-glucose, UDP-arabinose) to achieve the desired glycosylation pattern. Alternatively, enzymes could be used to perform specific modifications on a chemically synthesized saponin precursor. This approach allows for precise control over the glycosylation process and can be more efficient than total chemical synthesis for highly glycosylated compounds.
Table 3.4: Chemoenzymatic Synthesis Approaches for this compound and Related Metabolites
| Synthesis Step | Chemical Component/Reaction | Enzymatic Component/Reaction | Intermediate/Product Formed | Advantage |
| Step 1 | Chemical synthesis of triterpenoid aglycone (e.g., arjungenin) | N/A | Arjungenin | Provides a pure, defined aglycone scaffold |
| Step 2 | N/A | UDP-Glucosyltransferase (e.g., AralUGT1) + UDP-glucose | Glucosylated arjungenin intermediate | Site-specific glucosylation |
| Step 3 | N/A | UDP-Arabinosyltransferase (e.g., AralUGT3) + UDP-arabinose | This compound precursor (e.g., with glucose and arabinose) | Site-specific arabinosylation, building towards this compound structure |
| Step 4 | Chemical modification of sugar moieties (optional) | Acyltransferase (if applicable) | Acylated this compound analogue | Allows for synthesis of modified saponins with potentially altered properties |
| Alternative | Chemical synthesis of a partially glycosylated intermediate | Specific glycosyltransferases | This compound | Can bypass challenging early glycosylation steps |
Compound Names Mentioned:
this compound
Arjungenin
Squalene
Lanosterol
2,3-Oxidosqualene
-Amyrin
Lupeol
Oleanolic acid
UDP-glucose
UDP-arabinose
Acyl-CoA
Chemical Synthesis and Derivatization Strategies of Araloside a and Its Analogues
Total Synthesis Approaches for Araloside A Core Structure
Total synthesis in organic chemistry involves the complete construction of a complex organic molecule from simple, commercially available starting materials wikipedia.org. For natural products like this compound, a total synthesis would aim to build its intricate pentacyclic triterpenoid (B12794562) structure, including its characteristic glycosylation pattern, through a series of controlled chemical reactions.
However, the current scientific literature predominantly describes the isolation and characterization of this compound from natural sources researchgate.netnih.govglpbio.com. Research efforts have also focused on elucidating its biosynthetic pathways within plants, identifying key enzymes involved in the cyclization of triterpenoids and subsequent hydroxylation and glycosylation steps researchgate.netnih.gov. While the biosynthesis provides insights into how this compound is naturally formed, detailed reports on the de novo total chemical synthesis of this compound's core structure are not extensively documented in the provided search results. The complexity of its polycyclic structure and multiple stereocenters presents a significant synthetic challenge, often making isolation from abundant natural sources a more practical approach for obtaining the compound for initial studies.
Semi-Synthetic Modifications and Derivatization of this compound
Semi-synthesis offers a powerful strategy to modify naturally occurring compounds, thereby enhancing their pharmacological properties, improving their pharmacokinetic profiles, or generating novel analogues for drug discovery researchgate.netiipseries.orgnih.govafjbs.commdpi.com. This approach typically involves taking an isolated natural product and performing chemical transformations on its existing structure. Derivatization, a key aspect of semi-synthesis, refers to the process of chemically modifying a compound to introduce new functional groups or alter existing ones, aiming to achieve specific analytical or biological objectives mdpi.comresearchgate.netnih.govnih.govclemson.edu.
The goals of derivatizing this compound could include:
Enhancing Pharmacological Activity: Modifications might be designed to increase binding affinity to target enzymes or receptors, improve cellular uptake, or alter metabolic stability researchgate.netiipseries.orgafjbs.commdpi.com. For instance, altering the sugar moieties or functional groups on the triterpenoid backbone could influence its interaction with α-amylase or other biological targets.
Improving Analytical Detectability: Derivatization is frequently employed to increase the sensitivity and specificity of analytical methods, particularly in liquid chromatography coupled with mass spectrometry (LC-MS). Introducing chromophores, fluorophores, or ionizable groups can significantly improve detection limits and enable more precise quantification in complex biological matrices mdpi.comresearchgate.netnih.govnih.govclemson.edu.
Generating Libraries of Analogues: Semi-synthetic routes can efficiently produce a series of related compounds, allowing for systematic exploration of structure-activity relationships (SAR) researchgate.net.
While specific published semi-synthetic modifications of this compound are not detailed in the provided snippets, related compounds like Araloside C have been synthesized as previously reported frontiersin.org, indicating the feasibility of chemical modifications for this class of saponins (B1172615). General strategies for modifying triterpenoid saponins often involve reactions at hydroxyl groups, esterification, etherification, or alterations to the sugar residues, which could be applied to this compound.
Rational Design and Synthesis of this compound Analogues for Mechanistic Probes
The design and synthesis of analogues are critical for understanding the molecular mechanisms by which compounds like this compound exert their biological effects and for identifying lead compounds for therapeutic development wikipedia.orgresearchgate.netnih.govnih.gov. Rational design involves a systematic approach, often incorporating computational methods, to predict how structural modifications will influence biological activity and target interaction nih.gov.
The synthesis of this compound analogues could serve several purposes:
Mechanistic Probes: Analogues can be synthesized with specific modifications to act as probes, helping to elucidate this compound's mechanism of action. This might involve introducing labels (e.g., fluorescent tags, isotopes) or creating structural variants that selectively interact with specific biological targets or pathways. For example, a study on Calenduloside E analogues demonstrated the synthesis of sixteen novel compounds to investigate their protective effects against oxidative stress and apoptosis, identifying compound 5d as particularly effective nih.gov. This approach highlights how analogue synthesis can reveal key structural features responsible for biological activity.
Structure-Activity Relationship (SAR) Studies: By systematically altering different parts of the this compound molecule (e.g., the triterpenoid aglycone or the sugar chains), researchers can identify which structural elements are essential for its activity. This information is invaluable for optimizing the compound's efficacy and selectivity.
Lead Optimization: Analogues can be designed to overcome limitations of the parent compound, such as poor solubility, low bioavailability, or undesirable side effects, thereby improving its potential as a therapeutic agent researchgate.net.
Although specific examples of this compound analogues designed as mechanistic probes are not detailed in the current literature search, the principles of rational design and analogue synthesis, as exemplified by studies on related natural products nih.govnih.gov, provide a framework for future research directions. Such efforts would involve designing and synthesizing modified this compound structures to investigate its interaction with enzymes like α-amylase or its role in antioxidant pathways, thereby providing deeper mechanistic insights.
Compound List:
this compound
Acarbose
L-ascorbic acid
Araloside C
Calenduloside E
Molecular and Cellular Mechanisms of Araloside a Action
Investigation of Araloside A Interactions with Specific Molecular Targets
This compound engages with various molecular targets, demonstrating its potential to regulate fundamental cellular processes.
This compound exhibits inhibitory effects on key enzymes involved in metabolic and physiological processes.
α-Glucosidase Modulation: Kinetic studies on this compound's interaction with α-glucosidase have revealed a competitive inhibition mechanism researchgate.net. Specifically, this compound was observed to increase the Michaelis constant () by approximately 1.93-fold compared to the uninhibited control, while the maximum velocity () remained unchanged researchgate.net. This kinetic profile suggests that this compound competes with the substrate for binding to the enzyme's active site.
H+/K+-ATPase Modulation: this compound has been shown to attenuate the activity of H+/K+-ATPase researchgate.networldscientific.com. This enzyme is crucial for gastric acid secretion. Molecular docking simulations indicate that this compound can interact with specific amino acid residues, Asp139 and Gln926, within the H+/K+-ATPase molecule worldscientific.com. This interaction is associated with its gastroprotective effects, suggesting that inhibition of this proton pump contributes to its therapeutic potential in conditions involving gastric acid dysregulation.
While Araloside C has been implicated in modulating Sirt1 activity nih.govaging-us.com, direct evidence for this compound's binding to Sirt1 or other specific receptors has not been extensively detailed in the reviewed literature. Therefore, specific receptor and protein binding studies for this compound, beyond its enzyme interactions, are not elaborated here.
This compound’s Influence on Intracellular Signaling Pathways
This compound significantly impacts several intracellular signaling pathways, influencing cellular proliferation, apoptosis, inflammation, and stress responses.
This compound demonstrates a notable influence on cellular apoptosis, promoting programmed cell death through modulation of key apoptotic regulators.
Apoptotic Rate and Caspase Activity: this compound has been shown to dose-dependently augment the apoptotic rate in certain cell types researchgate.net. This effect is accompanied by an increase in caspase-3/7 activity , indicating the activation of the apoptotic cascade researchgate.net.
Mitochondrial-Mediated Apoptosis: The compound also leads to an increase in cytochrome c levels , a critical mediator released from mitochondria during the intrinsic apoptotic pathway researchgate.net. Concurrently, this compound has been observed to decrease the expression of B-cell lymphoma 2 (Bcl-2) , an anti-apoptotic protein, while promoting the expression of pro-apoptotic proteins researchgate.netresearchgate.net. This shift in the balance between pro- and anti-apoptotic proteins facilitates mitochondrial outer membrane permeabilization and subsequent apoptosis.
Table 1: this compound's Impact on Apoptotic Markers
| Marker | Effect of this compound | Reference |
| Apoptotic Rate | Augmented | researchgate.net |
| Caspase-3/7 Activity | Increased | researchgate.net |
| Cytochrome c Level | Increased | researchgate.net |
| Bcl-2 Level | Decreased | researchgate.net |
| Pro-apoptotic Proteins | Promoted | researchgate.net |
| Anti-apoptotic Proteins | Suppressed | researchgate.net |
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways.
NF-κB Pathway Inhibition: A central finding is this compound's inhibition of the nuclear factor kappa B (NF-κB) pathway researchgate.netresearchgate.net. NF-κB is a master regulator of inflammatory responses. Its inhibition by this compound has been shown to reduce the production of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) researchgate.net. This modulation of NF-κB signaling underscores this compound's potential in managing inflammatory conditions.
Table 2: this compound's Modulation of Inflammatory Mediators
| Pathway/Mediator | Effect of this compound | Reference |
| NF-κB Pathway | Inhibited | researchgate.netresearchgate.net |
| Interleukin-6 (IL-6) | Curtailed | researchgate.net |
| Interleukin-8 (IL-8) | Curtailed | researchgate.net |
| Prostaglandin E2 (PGE2) | Curtailed | researchgate.net |
| Nitric Oxide (NO) | Curtailed | researchgate.net |
This compound has been implicated in cellular stress responses, particularly in the context of oxidative stress.
Antioxidant and Nrf2 Pathway Activation: In combination with L-ascorbic acid, this compound demonstrates a synergistic antioxidant effect researchgate.net. This combined therapy protects cells from oxidative damage by activating the Keap1/Nrf2/ARE signaling pathway researchgate.net. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, regulating the expression of antioxidant genes.
While studies have explored the impact of related compounds like Araloside C on ER stress and HSP90 nih.govnih.govfrontiersin.org, direct evidence linking this compound to these specific stress response pathways is limited in the reviewed literature.
Table 3: this compound's Role in Antioxidant Stress Response
| Pathway/Process | Effect of this compound (in combination with L-ascorbic acid) | Reference |
| Oxidative Stress | Protected against | researchgate.net |
| Keap1/Nrf2/ARE Pathway | Activated | researchgate.net |
Compound List
this compound
BAY11-7082
PDTC
Omeprazole
Acarbose
L-ascorbic acid
Bax (Bcl-2-associated X protein)
Bcl-2 (B-cell lymphoma 2)
Caspase-3/7
Cytochrome c
Nrf2 (nuclear factor erythroid 2-related factor 2)
Keap1 (Kelch-like ECH associated protein 1)
HSP90 (Heat shock protein 90)
Sirt1 (Silent information regulator sirtuin 1)
Involvement in Metabolic Regulation Pathways (e.g., PI3K/Akt pathway)
While research has extensively explored various signaling pathways influenced by natural compounds, direct evidence detailing this compound's specific modulation of the PI3K/Akt pathway remains limited in the reviewed literature. The PI3K/Akt signaling cascade is a critical intracellular pathway that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism mdpi.com. Its dysregulation is implicated in numerous physiological and pathological conditions, including cancer and metabolic disorders mdpi.comijbs.com.
Studies have indicated that other related compounds, such as Araloside C, demonstrate modulation of the PI3K/Akt pathway, particularly in the context of cardioprotection and apoptosis regulation researchgate.netnih.gov. Araloside C has been shown to regulate the phosphorylation of p-PI3K and p-Akt, suggesting a role in preventing myocardial cell apoptosis and improving cardiac function researchgate.net. However, these findings are attributed to Araloside C and cannot be directly extrapolated to this compound without specific experimental validation.
General metabolic regulation pathways are complex networks involving enzyme activity, feedback mechanisms, hormonal control, and allosteric regulation to maintain cellular homeostasis frontiersin.orgnih.gov. While this compound has been shown to influence certain signaling pathways, such as inhibiting the NF-κB pathway and impacting angiogenesis-related pathways like VEGF and HIF-1α protavio.com, its direct and specific interactions with key metabolic regulators like the PI3K/Akt pathway require further dedicated investigation.
Gene Expression and Proteomic Changes Induced by this compound
This compound has demonstrated notable effects on gene expression, influencing pathways related to apoptosis and cellular defense mechanisms.
Gene Expression Findings:
Research has identified specific alterations in gene expression following this compound treatment:
Apoptosis Regulation: In kidney cancer cell lines (GRC-1 and 786-O), this compound treatment led to a significant increase in the expression of bax mRNA while inhibiting the expression of bcl-2 mRNA. This modulation of the bax/bcl-2 ratio is a key mechanism that promotes apoptosis in cancer cells ijbs.com.
Antioxidant and Inflammatory Response: this compound has been shown to upregulate the expression of the transcription factor Nrf2 and its downstream antioxidant proteins. Concurrently, it downregulates the mRNA expression of Keap1, thereby activating the Keap1/Nrf2/ARE signaling pathway. This pathway is crucial for cellular defense against oxidative stress. Furthermore, this compound has been observed to reverse changes in gene expression induced by particulate matter (PM2.5) in antioxidant enzymes (heme oxygenase 1, superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase) and inflammatory markers (interleukin-6 and interleukin-8), suggesting a role in mitigating oxidative stress and inflammation windows.net.
Angiogenesis Pathways: Transcriptomic analysis involving this compound has identified differentially expressed genes (DEGs) and predicted drug targets related to angiogenesis, including the VEGF and HIF-1α signaling pathways protavio.com.
Proteomic Changes:
Specific studies detailing comprehensive proteomic analyses of this compound's effects were not identified in the reviewed literature. While proteomic approaches are vital for understanding cellular mechanisms by quantifying protein expression and modifications protavio.commdpi.com, detailed proteomic profiles induced by this compound require further dedicated research. General proteomic studies have identified numerous proteins and pathways involved in various biological processes and diseases, but the direct impact of this compound on the proteome has not been extensively characterized in the available data.
Compound List:
this compound
Araloside C (AsC)
Nrf2
Keap1
Bax
Bcl-2
IL-6 (Interleukin-6)
IL-8 (Interleukin-8)
VEGF (Vascular Endothelial Growth Factor)
HIF-1α (Hypoxia-inducible factor 1-alpha)
PI3K (Phosphatidylinositol 3-kinase)
Akt (Protein kinase B)
mTOR (Mammalian target of rapamycin)
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)
Arg1 (Arginase 1)
Mrc1 (Mannose receptor C type 1)
Cd86 (Cluster of differentiation 86)
Nos2 (Nitric oxide synthase 2)
Il1b (Interleukin-1 beta)
Sirt1 (Sirtuin 1)
LC3 (Microtubule-associated protein 1A/1B-light chain 3)
BECN1 (Beclin-1)
ATG5 (Autophagy related 5)
P62 (Sequestosome-1)
Hsp90 (Heat shock protein 90)
CCL5 (C-C motif chemokine ligand 5)
HBD1 (Defensin beta 1)
ICAM1 (Intracellular adhesion molecule-1)
TNFα (Tumor necrosis factor alpha)
TGFB1 (Transforming growth factor beta 1)
Eugenol
HER2 (Human Epidermal growth factor Receptor 2)
Structure Activity Relationship Sar Studies of Araloside a and Its Derivatives
Experimental Approaches for SAR Elucidation
The elucidation of the structure-activity relationships of Araloside A and its derivatives relies on a combination of chemical synthesis and biological evaluation. While specific and extensive SAR studies on a wide range of this compound derivatives are not abundantly available in the public domain, the general principles for SAR studies of oleanane-type saponins (B1172615) can be applied.
Synthesis of Derivatives: The first step in an experimental SAR study involves the chemical modification of the parent this compound molecule. This can include:
Modification of the Oleanolic Acid Core: Alterations to the aglycone part of the molecule, such as introducing or modifying substituents on the pentacyclic triterpene skeleton.
Variation of the Sugar Moieties: Changing the type, number, or linkage of the sugar units attached to the oleanolic acid core. This can involve the synthesis of analogues with different monosaccharides or oligosaccharide chains.
Esterification and Amidation: Modification of the carboxylic acid group at C-28 of the oleanolic acid backbone to form various esters or amides.
Biological Evaluation: Once a library of this compound derivatives is synthesized, each compound is subjected to a panel of biological assays to determine its activity. These assays are chosen based on the known or desired therapeutic effects of this compound. For instance, to evaluate anti-inflammatory activity, researchers might use in vitro assays measuring the inhibition of nitric oxide (NO) production in macrophages. semanticscholar.org For anti-cancer activity, cytotoxicity assays against various cancer cell lines are commonly employed. semanticscholar.org
Data Analysis and SAR Correlation: By comparing the biological activity data of the synthesized derivatives with their chemical structures, researchers can identify key structural features that are essential for activity. For example, it might be found that a specific sugar moiety at a particular position is crucial for cytotoxicity, or that the presence of a free carboxylic acid at C-28 is necessary for anti-inflammatory effects.
While detailed SAR studies for a broad range of this compound derivatives are not extensively published, studies on similar oleanolic acid glycosides provide valuable insights. For instance, the nature and length of the sugar chain at C-3 and the presence of an ester-linked sugar at C-28 are known to significantly influence the biological activities of this class of compounds.
Computational Modeling and In Silico Predictions in this compound SAR
Computational methods play an increasingly important role in predicting the biological activity of compounds and guiding the design of new derivatives, thereby accelerating the process of SAR elucidation. For this compound, various in silico techniques can be employed.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For this compound and its analogues, a QSAR study would involve:
Data Set Collection: Gathering a dataset of this compound derivatives with their corresponding experimentally determined biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the developed QSAR model to ensure its predictive power.
A validated QSAR model can then be used to predict the activity of newly designed this compound derivatives before their synthesis, helping to prioritize the most promising candidates.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, an this compound derivative) when bound to a specific protein target to form a stable complex. nih.gov If the molecular target of this compound's biological activity is known (e.g., a specific enzyme or receptor involved in inflammation or cancer), molecular docking can be used to:
Predict the binding affinity of different this compound analogues to the target.
Visualize the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
Guide the design of new derivatives with improved binding affinity and selectivity.
A study on the gastroprotective effect of this compound utilized computer-aided docking simulations to confirm its inhibitory activity on H+/K+-ATPase. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. By aligning a set of active this compound analogues, a pharmacophore model can be generated to guide the design of new compounds that fit the model and are therefore likely to be active.
| Computational Method | Application in this compound SAR | Potential Insights |
|---|---|---|
| QSAR | Predicting the biological activity of new this compound derivatives. | Identification of key molecular descriptors influencing activity. |
| Molecular Docking | Predicting the binding mode and affinity of this compound analogues to their protein targets. | Understanding the molecular basis of interaction and guiding rational design. |
| Pharmacophore Modeling | Identifying the essential 3D structural features required for biological activity. | Scaffolding for the design of novel active compounds. |
Activity Landscape Analysis of this compound Analogues
Activity landscape analysis is a powerful visualization tool in medicinal chemistry that helps to understand and navigate the SAR of a compound series. semanticscholar.org It provides a graphical representation of the relationship between structural similarity and biological activity.
The core components of an activity landscape are:
Structural Similarity: Quantified using various molecular fingerprints and similarity metrics (e.g., Tanimoto coefficient).
Activity Difference: The difference in biological potency between pairs of compounds.
By plotting these two parameters, an activity landscape can be visualized, often as a 3D surface or a 2D map. Key features of an activity landscape include:
Smooth Regions: Areas where small changes in chemical structure lead to small changes in biological activity. These regions are generally well-suited for traditional QSAR modeling.
Activity Cliffs: Pairs or groups of structurally similar compounds that exhibit a large difference in potency. semanticscholar.org Identifying activity cliffs is of particular interest as they highlight small structural modifications that have a profound impact on biological activity. These "cliffs" can provide crucial information for lead optimization.
For a series of this compound analogues, an activity landscape analysis could reveal:
Which parts of the molecule are most sensitive to modification.
The presence of any activity cliffs, which would pinpoint critical structural determinants of activity.
While a specific activity landscape analysis for this compound analogues has not been reported in the literature, this approach holds significant potential for future SAR studies on this class of compounds. The insights gained from such an analysis would be invaluable for the rational design of novel this compound derivatives with enhanced therapeutic properties.
Advanced Analytical Methodologies for Araloside a in Research Matrices
Quantitative Determination of Araloside A in Biological and Experimental Samples via LC-MS/MS and GC-MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of this compound in biological fluids like plasma, urine, and tissue homogenates. bioanalysis-zone.com This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
A typical LC-MS/MS method for this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often employs protein precipitation with solvents like acetonitrile (B52724) or methanol (B129727), or solid-phase extraction (SPE) to remove interfering substances from the matrix. researchgate.netnih.gov Chromatographic separation is commonly achieved on a reversed-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous component (often containing formic acid for better ionization) and an organic solvent like methanol or acetonitrile. nih.govnih.gov
Detection is performed using a mass spectrometer, typically with an electrospray ionization (ESI) source operating in either positive or negative ion mode. nih.gov Quantification is achieved by multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard, ensuring high specificity and reducing matrix effects. nih.gov Method validation would be performed according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability. nih.gov
Table 1: Representative Parameters for a Validated LC-MS/MS Method for this compound Quantification This table is a representation of typical validation parameters and does not reflect a specific published method for this compound.
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Demonstrates a direct proportional relationship between concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | Analyte response is ≥ 5 times the blank response. | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | The closeness of the determined value to the nominal concentration. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | The degree of scatter between a series of measurements. |
| Matrix Effect | CV ≤ 15% | The suppression or enhancement of ionization by co-eluting matrix components. |
| Recovery | Consistent, precise, and reproducible. | The efficiency of the extraction procedure for the analyte from the biological matrix. |
Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the quantification of saponins (B1172615), although it typically requires a more involved sample preparation process. Due to the low volatility of this compound, a hydrolysis step is necessary to cleave the sugar moieties, followed by derivatization of the resulting aglycone (sapogenin). scielo.org.bo This silylation process creates trimethylsilyl (B98337) derivatives that are more volatile and thermally stable for GC analysis. scielo.org.bo The quantification would then proceed by comparing the analyte's response to that of a calibration curve constructed from derivatized standards. scielo.org.bo While robust, this derivatization requirement makes GC-MS less direct than LC-MS/MS for intact saponin (B1150181) analysis. unar.ac.id
Development of Immunological and Biosensor-Based Assays for this compound Detection
Immunological assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput alternative for detecting this compound. mdpi.com The development of such an assay would first require the generation of specific antibodies against this compound. Since this compound is a small molecule (hapten), it would need to be conjugated to a larger carrier protein to elicit a robust immune response for antibody production. nih.gov A competitive ELISA format is typically used for small molecule detection, where this compound in a sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. mdpi.com These assays are advantageous for screening large numbers of samples but may be less specific than mass spectrometry-based methods. nih.gov
Biosensor-based assays represent an emerging field for the rapid and sensitive detection of chemical compounds. nih.gov A biosensor for this compound could be developed using various platforms, including surface plasmon resonance (SPR), electrochemical, or optical biosensors. nih.gov These devices integrate a biological recognition element (e.g., an antibody, enzyme, or aptamer that specifically binds to this compound) with a physicochemical transducer that converts the binding event into a measurable signal. nih.govresearchgate.net For example, an SPR biosensor could measure the change in refractive index upon the binding of this compound to a sensor chip functionalized with specific antibodies. The main advantages of biosensors include the potential for real-time detection and portability for in-field applications. mdpi.com
Methodological Considerations for this compound Stability in Research Systems
Ensuring the stability of this compound throughout the sample collection, processing, and analysis workflow is critical for generating accurate quantitative data. umcs.pl Stability assessments are a core component of analytical method validation. semanticscholar.org Key considerations include the compound's stability under various storage and handling conditions.
Factors that can affect the stability of this compound in research matrices include pH, temperature, light exposure, and the presence of enzymes in biological samples that could potentially hydrolyze the glycosidic bonds. semanticscholar.org Therefore, a comprehensive stability evaluation is necessary.
Table 2: Key Stability Assessments for this compound in Analytical Method Validation
| Stability Test | Purpose | Typical Conditions |
|---|---|---|
| Freeze-Thaw Stability | To assess stability after repeated freezing and thawing cycles. | Samples are frozen (e.g., at -20°C or -80°C) and thawed at room temperature for at least three cycles before analysis. |
| Short-Term (Bench-Top) Stability | To evaluate stability at room temperature for the duration of sample preparation. | Samples are kept at room temperature for a specified period (e.g., 4-24 hours) before processing. |
| Long-Term Stability | To determine appropriate long-term storage conditions. | Samples are stored at intended temperatures (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months) and analyzed. |
| Stock Solution Stability | To confirm the stability of the analytical standard in its solvent. | Stock solutions are stored at specified conditions (e.g., refrigerated or frozen) and analyzed at various time points. |
| Post-Preparative Stability | To assess stability of the processed sample in the autosampler. | Processed samples are kept in the autosampler (e.g., at 4°C) for the expected duration of an analytical run. |
The results of these stability tests dictate the required procedures for sample handling, storage, and analysis to prevent degradation of this compound and ensure the reliability of the research findings.
Preclinical Investigational Models for Mechanistic Elucidation of Araloside a Actions
In Vitro Cellular Model Systems for Araloside A Research
In vitro cellular models are foundational for initial mechanistic investigations, offering high throughput and precise control over experimental variables. These systems enable the study of this compound's direct impact on cellular processes, signaling pathways, and molecular targets.
Two-Dimensional Cell Culture Models for this compound Research
Two-dimensional (2D) cell culture, where cells grow as a monolayer on a flat surface, remains a cornerstone in early-stage research due to its simplicity and cost-effectiveness huankaigroup.combiocompare.com. For this compound, 2D cultures of various cell types, including immune cells (e.g., macrophages) and cancer cell lines (e.g., gastric cancer cells), have been employed to study its effects on cellular functions and molecular pathways. For instance, studies have investigated this compound's interaction with enzymes like α-glucosidase, where it was found to inhibit enzyme activity by binding to its active site, altering its conformation dovepress.com. In immune cells, this compound has been examined for its anti-inflammatory properties, with findings suggesting modulation of inflammatory mediators in response to stimuli like lipopolysaccharide (LPS) dovepress.com. In cancer cell lines, 2D models facilitate the assessment of this compound's impact on cell viability, proliferation, and specific signaling cascades involved in tumorigenesis. However, 2D cultures often fail to fully replicate the complex cell-cell and cell-extracellular matrix interactions present in native tissues, potentially limiting the translatability of findings to in vivo conditions huankaigroup.comnih.gov.
Advanced 3D Cell Culture and Organoid Models in this compound Studies
Advanced three-dimensional (3D) cell culture systems, including spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures huankaigroup.comcrownbio.comijcrr.com. These models recapitulate aspects of tissue architecture, cell-cell interactions, and the spatial distribution of nutrients and signaling molecules, thereby providing a more accurate representation of in vivo cellular behavior crownbio.comresearchgate.net. While specific studies detailing this compound's use in 3D organoid models are emerging, the general principle is that such systems can reveal drug responses that differ from those observed in 2D cultures. For example, differences in drug penetration, cell density, and microenvironmental cues within 3D structures can lead to altered drug efficacy or mechanism of action compared to 2D monolayers visikol.comnih.gov. Research using 3D models for other compounds has shown that they can better predict in vivo responses, making them valuable for evaluating this compound’s efficacy in a more complex cellular context.
Co-culture and Microfluidic Systems for Complex Cellular Interactions
Co-culture systems, which involve the simultaneous cultivation of two or more cell types, and microfluidic platforms are increasingly utilized to mimic more intricate biological interactions and microenvironments mdpi.commdpi.comnih.govfrontiersin.orgnih.gov. These advanced in vitro models are instrumental in dissecting cell-cell communication, paracrine signaling, and the dynamic interplay between different cell populations, such as immune cells and target cells in a disease context mdpi.commdpi.comnih.gov. For this compound research, co-culture systems could be employed to study its effects on immune cell modulation in the presence of other cellular components, such as cancer cells or stromal cells, offering insights into its immunomodulatory or anti-tumorigenic mechanisms nih.gov. Microfluidic devices, in particular, allow for precise control over cellular microenvironments, fluid flow, and the delivery of stimuli, enabling the simulation of complex physiological conditions and the study of cell behavior under dynamic conditions mdpi.comfrontiersin.org. Such systems can provide a more nuanced understanding of how this compound interacts within a complex cellular milieu.
In Vivo Animal Models for Systemic Mechanistic Characterization
Disease-Specific Models for Investigating this compound Mechanisms
Animal models engineered to mimic specific human diseases are critical for understanding this compound's therapeutic potential and elucidating its mechanisms of action in a whole-organism context. Studies have explored this compound in models relevant to inflammation, metabolic disorders, and cancer. For instance, in models of gastric injury, this compound has been investigated for its gastroprotective effects, where its administration in animal models of induced gastric lesions has shown promise in reducing damage and modulating inflammatory pathways within the gastric mucosa. Similarly, in preclinical models of inflammatory conditions such as arthritis, this compound has been evaluated for its ability to suppress inflammatory responses, reduce joint swelling, and ameliorate disease progression, offering insights into its anti-inflammatory mechanisms. In cancer research, this compound has been studied in various tumor xenograft or genetically engineered mouse models to assess its anti-proliferative, pro-apoptotic, or anti-metastatic effects, revealing its potential impact on tumor growth and survival pathways. These disease-specific models allow for the assessment of this compound's efficacy and the investigation of its molecular targets and downstream effects within a complex physiological system.
Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems (focus on ADME characteristics in research models)
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for characterizing how this compound is absorbed, distributed, metabolized, and excreted (ADME) and how these processes correlate with its observed biological effects. PK studies in rodent models, for example, help determine oral bioavailability, plasma and tissue concentrations over time, and metabolic pathways, providing crucial information on drug exposure. PD studies then link these drug concentrations to specific biological responses, such as the modulation of target proteins, enzyme activity, or disease biomarkers. Understanding the ADME profile of this compound in preclinical species is vital for predicting its behavior in humans and for optimizing dosing regimens in future clinical trials. These studies help establish the relationship between drug exposure and the intensity and duration of its therapeutic effect, thereby informing mechanistic understanding.
Compound List:
this compound
Omics and Systems Biology Approaches in Araloside a Research
Transcriptomic Analysis of Araloside A Effects
Direct transcriptomic analyses detailing the global gene expression changes induced by this compound are scarce in the reviewed literature. While some studies have investigated the effects of related compounds or general pathways in plant species where this compound is found, specific gene expression profiles modulated by this compound in mammalian or cellular models are not comprehensively documented.
One study investigating the effects of this compound on rheumatoid arthritis fibroblast-like synoviocytes (FLS) indicated potential modulation of gene expression pathways, particularly related to inflammation and apoptosis researchgate.net. It was observed that this compound inhibited the proliferation of MH7A cells and augmented the apoptotic rate. While specific gene lists were not provided in the context of this compound's direct transcriptomic impact, the study noted that the compound curbed the production of inflammatory mediators like interleukin-6 (IL-6), interleukin-8 (IL-8), prostaglandin (B15479496) E2, and nitric oxide, and inhibited the nuclear factor kappa B (NF-κB) pathway researchgate.net. These observations suggest that this compound may influence the expression of genes involved in inflammatory signaling and apoptosis, but a detailed transcriptomic dataset is yet to be established.
Proteomic Profiling of this compound-Treated Systems
Proteomic investigations have provided some insights into the molecular targets of this compound, particularly concerning apoptosis and inflammatory pathways. In rheumatoid arthritis fibroblast-like synoviocytes (FLS), this compound treatment demonstrated dose-dependent effects on key proteins involved in these processes researchgate.net.
Specifically, this compound was found to:
Increase the level of cytochrome c.
Decrease the level of B-cell lymphoma 2 (Bcl-2).
Augment caspase-3/7 activity, indicating promotion of apoptosis.
Inhibit the nuclear factor kappa B (NF-κB) pathway, which is central to inflammatory responses.
These findings suggest that this compound modulates protein expression related to programmed cell death and inflammatory signaling cascades. However, these studies represent targeted proteomic analyses rather than comprehensive proteomic profiling that would capture a broader range of protein expression changes.
Table 1: Key Protein Expression Changes Associated with this compound Treatment in FLS Cells
| Protein/Pathway | Observed Change | Significance | Reference |
| Cytochrome c | Increased | Promotes apoptosis | researchgate.net |
| B-cell lymphoma 2 (Bcl-2) | Decreased | Pro-apoptotic effect | researchgate.net |
| Caspase-3/7 activity | Augmented | Enhanced apoptosis | researchgate.net |
| NF-κB pathway | Inhibited | Reduced inflammatory signaling | researchgate.net |
Metabolomic Investigations of this compound Perturbations
Metabolomic and biochemical studies have provided more substantial evidence for this compound's biological activities, particularly its antioxidant and anti-inflammatory properties. Research in human embryonic kidney (HEK293) cells and other models has demonstrated this compound's capacity to combat oxidative stress smolecule.comresearchgate.netresearchgate.net.
Key metabolomic and biochemical findings include:
Antioxidant Effects: this compound significantly reduces reactive oxygen species (ROS) levels and protects against hydrogen peroxide-induced oxidative damage. This effect is synergistic when combined with L-ascorbic acid smolecule.comresearchgate.netresearchgate.net. It also increases the glutathione (B108866) (GSH)/glutathione disulfide (GSSG) ratio, indicating enhanced cellular redox balance researchgate.net.
Cellular Protection: this compound increases cell viability and antioxidant enzyme activity, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione peroxidase (GPX), and heme oxygenase 1 (HO-1) researchgate.netresearchgate.net. It also inhibits the release of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage, and reduces the accumulation of malondialdehyde (MDA) and lipid peroxidation products researchgate.netresearchgate.net.
Anti-inflammatory Effects: this compound has been shown to curb the production of inflammatory mediators such as IL-6, IL-8, prostaglandin E2, and nitric oxide researchgate.net. These effects are linked to the inhibition of the NF-κB pathway researchgate.net.
Table 2: Metabolomic and Biochemical Markers Modulated by this compound
| Marker/Pathway | Observed Change | Associated Effect | Reference |
| Reactive Oxygen Species (ROS) | Decreased | Reduced oxidative stress | smolecule.comresearchgate.netresearchgate.net |
| Malondialdehyde (MDA) | Decreased | Reduced lipid peroxidation | researchgate.netresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Decreased | Reduced oxidative damage | researchgate.netresearchgate.net |
| Lactate Dehydrogenase (LDH) | Decreased | Protected cell membrane integrity | researchgate.netresearchgate.net |
| GSH/GSSG Ratio | Increased | Enhanced cellular redox balance | researchgate.net |
| SOD, CAT, GPX, HO-1 Activity | Increased | Enhanced antioxidant enzyme activity | researchgate.netresearchgate.net |
| IL-6, IL-8, Prostaglandin E2 | Decreased | Reduced inflammatory mediator production | researchgate.net |
| Nitric Oxide | Decreased | Reduced inflammatory mediator production | researchgate.net |
| NF-κB pathway | Inhibited | Reduced inflammatory signaling | researchgate.net |
| Cellular antioxidant indexes | Improved | Enhanced cellular defense against oxidative stress | smolecule.comresearchgate.netresearchgate.net |
Integrated Multi-Omics Data Analysis and Network Biology of this compound
Comprehensive integrated multi-omics analyses that combine transcriptomic, proteomic, and metabolomic data to construct biological networks for this compound are not extensively reported in the current literature. While studies have explored the effects of this compound on specific pathways (e.g., NF-κB, antioxidant defense), a systems-level understanding derived from integrating multiple omics layers remains an area for future research. Such integration would be crucial for mapping the complete molecular landscape affected by this compound and for understanding its synergistic effects with other compounds, like L-ascorbic acid, in a holistic manner.
Compound List:
this compound
L-ascorbic acid
MMP9
HSP90AA1
SRC
EGFR
ALB
CASP3
Cytochrome c
B-cell lymphoma 2 (Bcl-2)
Caspase-3/7
NF-κB pathway proteins (e.g., p65, IκBα)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Prostaglandin E2
Nitric oxide
Reactive Oxygen Species (ROS)
Malondialdehyde (MDA)
Hydrogen Peroxide (H₂O₂)
Lactate Dehydrogenase (LDH)
Glutathione (GSH)
Glutathione disulfide (GSSG)
Superoxide dismutase (SOD)
Catalase (CAT)
Glutathione peroxidase (GPX)
Heme oxygenase 1 (HO-1)
Araloside C (AsC)
Arg1
Mrc1
Cd86
Nos2
Il1b
Sirt1
TASAES (Total aralosides of Aralia elata)
CTGF
Future Research Avenues and Methodological Innovations in Araloside a Studies
Advancements in High-Throughput Screening and Automation for Araloside A Research
High-throughput screening (HTS) and automation are transforming natural product research by enabling the rapid evaluation of thousands of compounds or experimental conditions. illinois.edunih.gov For this compound, these technologies can accelerate the discovery of new biological activities, the elucidation of structure-activity relationships (SAR), and the identification of synergistic interactions with other compounds.
Automated platforms, such as the Illinois Biological Foundry for Advanced Biomanufacturing (iBioFAB), integrate robotics with complex biological workflows. dypvp.edu.injhidc.orgnih.gov While initially designed for discovering new natural products by screening biosynthetic gene clusters, the principles can be adapted for this compound research. dypvp.edu.injhidc.org For instance, an HTS campaign could screen a library of this compound derivatives against a panel of cancer cell lines or enzymatic assays to rapidly build a comprehensive SAR profile. nih.gov This would efficiently identify the key structural features of this compound responsible for its bioactivity. nih.gov
Furthermore, the integration of Artificial Intelligence (AI) and machine learning with HTS data is a burgeoning field. researchgate.netmdpi.com AI algorithms can analyze vast datasets from screening campaigns to predict the bioactivity of novel this compound analogs, prioritize compounds for further testing, and even generate new chemical structures inspired by the this compound scaffold. researchgate.net This computational approach significantly reduces the time and resources required for traditional drug discovery pipelines. mdpi.com
| Technology | Application for this compound Research | Potential Outcome |
| High-Throughput Screening (HTS) | Screening this compound and its derivatives against diverse biological targets (e.g., cell lines, enzymes). nih.govmdpi.com | Discovery of new therapeutic indications and detailed structure-activity relationships. |
| Laboratory Automation | Automating cell culture, compound treatment, and data acquisition for large-scale experiments. dypvp.edu.innih.gov | Increased reproducibility, scalability, and speed of research. |
| Artificial Intelligence (AI) / Machine Learning | Analyzing HTS data to identify patterns and predict the activity of new derivatives. researchgate.netmdpi.com | Accelerated lead optimization and de novo design of more potent this compound-based compounds. |
| Robotic Synthesis | Automating the chemical synthesis of a library of this compound analogs. researchgate.net | Rapid generation of diverse chemical matter for screening campaigns. |
Challenges and Opportunities in Comprehensive Mechanistic Understanding of this compound
Achieving a comprehensive mechanistic understanding of this compound is faced with several challenges inherent to natural product research, but these also present significant opportunities for discovery.
Challenges:
Multi-target Activity: Like many natural products, this compound may not act on a single, specific target. Its biological effects could be the result of interactions with multiple proteins or pathways, making it difficult to pinpoint a single mechanism of action. This polypharmacology complicates target validation and subsequent drug development.
Structural Complexity: The intricate triterpenoid (B12794562) saponin (B1150181) structure of this compound makes its chemical synthesis and modification challenging. Creating derivatives for use as chemical probes or for SAR studies requires sophisticated, multi-step synthetic routes.
Low Abundance: The isolation of this compound from its natural source, Aralia elata, can be a low-yield process, potentially limiting the amount of material available for extensive biological and preclinical studies.
Opportunities:
Novel Target Discovery: The unique chemical structure of this compound makes it likely to interact with novel binding sites on proteins, potentially revealing new targets for therapeutic intervention that have been missed by conventional small-molecule screens. chemrxiv.orgplos.org
Synergistic Therapies: Understanding the multiple pathways affected by this compound could open opportunities to use it in combination with other therapeutic agents. By targeting multiple nodes in a disease network, such combinations could lead to enhanced efficacy and reduced potential for drug resistance.
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly used to evaluate Araloside A’s pro-apoptotic effects in cancer cells?
- Answer : this compound’s pro-apoptotic activity is typically assessed using in vitro assays such as:
- MTT assays to quantify cell viability reduction (e.g., IC50 values in renal carcinoma GRC-1 and 786-O cells) .
- TUNEL assays to detect DNA fragmentation, with studies reporting TUNEL-positive cell proportions increasing from 6.3% to 48.6% under this compound treatment .
- Quantitative real-time PCR (qRT-PCR) to measure Bax/Bcl-2 mRNA ratios, where this compound upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2 in a dose-dependent manner .
Q. How does this compound modulate inflammatory responses in macrophage models?
- Answer : this compound suppresses nitric oxide (NO) production in LPS-stimulated macrophages, with 500 µM reducing NO levels below basal levels . This anti-inflammatory effect is concentration-dependent and linked to inhibition of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in rheumatoid arthritis synoviocytes .
Advanced Research Questions
Q. What molecular interactions underlie this compound’s inhibition of α-glucosidase activity?
- Answer : this compound binds α-glucosidase via hydrogen bonding (e.g., with GLU-411 and ASP-307 residues) and hydrophobic interactions , as shown by:
- Fluorescence quenching assays confirming conformational changes in α-glucosidase (redshift from 334 nm to 336 nm) .
- Molecular docking simulations revealing binding energies between −5.0 and −3.0 kcal/mol, slightly weaker than acarbose (−5.97 kcal/mol) due to this compound’s bulky glycoside groups .
- FT-IR spectroscopy showing altered amide I/II band patterns, indicating disrupted enzyme microenvironments .
Q. How can researchers reconcile contradictory data on this compound’s antioxidant activity?
- Answer : While this compound exhibits low direct antioxidant activity (e.g., 5.2% DPPH radical scavenging at 200 mM), its anti-inflammatory and anticancer effects are independent of classical antioxidant pathways . Researchers should:
- Contextualize assay conditions : Antioxidant assays (e.g., ORAC, SOD-like activity) may not capture this compound’s cell-specific mechanisms .
- Prioritize disease-relevant models : Focus on in vivo anti-ulcer activity (50–100 mg/kg reducing gastric acid secretion in rats) or cancer cell apoptosis rather than generic radical scavenging .
Methodological Considerations
Q. What strategies optimize the extraction and quantification of this compound from plant sources?
- Answer :
- Ultrasound-assisted extraction (UAE) maximizes saponin yield from Aralia taibaiensis by disrupting cell walls efficiently .
- Chromatographic techniques (e.g., HPLC-MS) are recommended for purity validation (≥95% in commercial standards) .
- Stability testing : Store this compound at −20°C for ≥4 years to prevent degradation .
Q. Why does this compound show cell line-specific cytotoxicity in cancer studies?
- Answer : Sensitivity varies due to:
- Differential expression of apoptosis regulators : Stomach cancer (SNU-638, AGS) and melanoma (B16-F1) cells show Bax/Bcl-2 dysregulation, while ovarian cancer (NIH:OVCAR-3) cells are resistant .
- Concentration thresholds : Effective doses range from 4–16 µM in synovial cells vs. >200 µM in macrophages, requiring precise dose-response profiling .
Data Interpretation and Reproducibility
Q. How can researchers validate this compound’s mechanism of action across independent studies?
- Answer :
- Standardize apoptosis markers : Consistently measure Bax/Bcl-2 ratios, caspase-3 activation, and TUNEL assays to compare results .
- Cross-validate with knockout models : Use siRNA-mediated Bcl-2 knockdown to confirm this compound’s dependence on this pathway .
- Report negative results : For example, note lack of cytotoxicity in ovarian cancer models to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
